1-Benzyl-1H-imidazole-4,5-dicarboxylic acid
Overview
Description
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that contains an imidazole ring substituted with a benzyl group and two carboxylic acid groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate to form the imidazole ring, followed by oxidation to introduce the carboxylic acid groups . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The benzyl group or the carboxylic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry . Additionally, the compound’s biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4,5-dicarboxylic acid: Lacks the benzyl group but has similar chemical properties.
1-Benzyl-1H-imidazole: Lacks the carboxylic acid groups but retains the benzyl-substituted imidazole core.
4,5-Imidazoledicarboxylic acid: Similar structure but without the benzyl group.
Uniqueness
1-Benzyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-benzylimidazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-11(16)9-10(12(17)18)14(7-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNLMFUDZWLQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195020 | |
Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42190-83-0 | |
Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042190830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylimidazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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